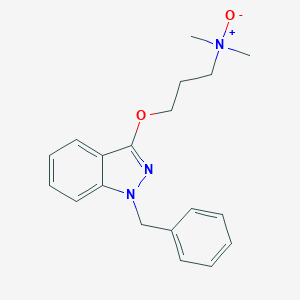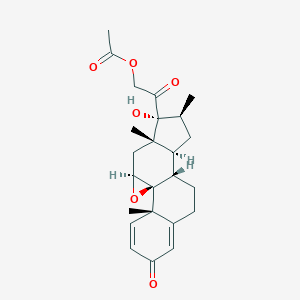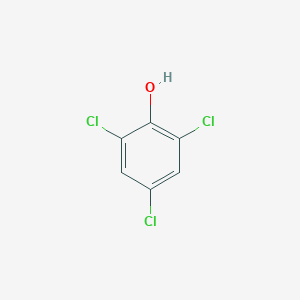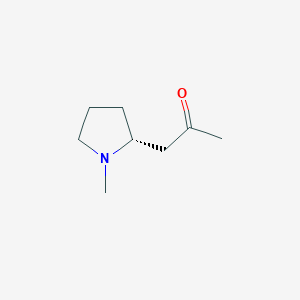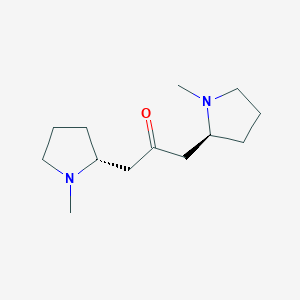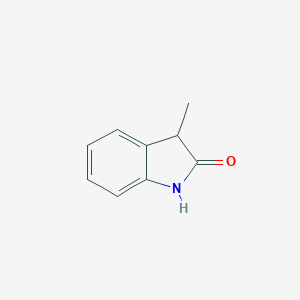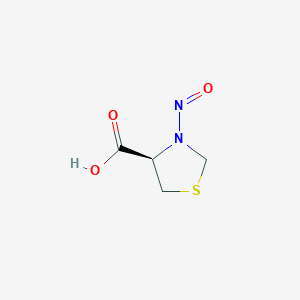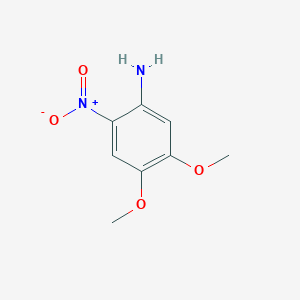
4,5-Dimethoxy-2-nitroaniline
Descripción general
Descripción
4,5-Dimethoxy-2-nitroaniline is a chemical compound with various applications in organic chemistry and materials science. It is known for its unique molecular structure and properties.
Synthesis Analysis
The synthesis of compounds related to 4,5-Dimethoxy-2-nitroaniline, such as 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, has been achieved through multi-component one-pot synthesis techniques. These methods involve combining methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde in a Hantzsch synthesis approach (Maru & Shah, 2013).
Molecular Structure Analysis
The molecular structure of derivatives of 4,5-Dimethoxy-2-nitroaniline has been studied extensively using techniques like X-ray diffraction. These studies reveal complex crystal structures involving intermolecular hydrogen bonding and specific space group classifications, as demonstrated in compounds like 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine (Maru & Shah, 2015).
Chemical Reactions and Properties
Chemical reactions involving 4,5-Dimethoxy-2-nitroaniline derivatives often include the formation of complex molecular structures, as seen in the synthesis of various pyrroloquinolines and other nitrogen-rich compounds. These reactions typically involve steps like nitration, reduction, and protective group manipulation (Roberts et al., 1997).
Physical Properties Analysis
The physical properties of 4,5-Dimethoxy-2-nitroaniline and its derivatives are influenced by their molecular structure. Properties such as melting points, crystal density, and molecular dimensions are determined through various analytical methods, including crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties of 4,5-Dimethoxy-2-nitroaniline derivatives are characterized by their reactivity in various chemical reactions, such as Diels-Alder reactions and condensations. These properties are explored through experimental studies and quantum chemical calculations, providing insights into the electronic structure and reactivity of these compounds (Goumont et al., 2002).
Aplicaciones Científicas De Investigación
Optical Applications
- Scientific Field: Materials Science
- Application Summary: 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline, which are structurally similar to 4,5-Dimethoxy-2-nitroaniline, have been used in the growth of organic single crystals for optical applications . These materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
- Methods of Application: The single crystals were grown by the slow evaporation method . Various analyses were conducted, including single crystal X-ray diffraction (XRD), powder XRD, Fourier transform infrared (FTIR), FT-Raman spectral analyses, UV–Vis-NIR studies, photoluminescence analysis, and thermal (TG/DTA) analyses .
- Results: The optical properties of the grown single crystal were analyzed, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
Enzyme Screening
- Scientific Field: Biochemistry
- Application Summary: 2,5-Dimethoxy-4-nitroaniline, another structurally similar compound, has been used in the screening of the enzyme arylamine N-acetyltransferase isolated from Bacillus cereus .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Synthesis of Bioreductive Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 1-(2,5-Dimethoxy-4-nitrophenyl)ethanone, a derivative of 2,5-Dimethoxy-4-nitroaniline, has been used in the synthesis of benzimidazole-4,7-diones as bioreductive anticancer agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Laboratory Chemicals
- Scientific Field: Chemistry
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field: Food Science, Pharmacology, Agriculture, Biocide Technology
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Laboratory Chemicals
- Scientific Field: Chemistry
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Food, Drug, Pesticide or Biocidal Product Use
Safety And Hazards
This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to seek medical attention .
Propiedades
IUPAC Name |
4,5-dimethoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAJFLKWQVYIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405272 | |
| Record name | 4,5-dimethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-nitroaniline | |
CAS RN |
7595-31-5 | |
| Record name | 4,5-dimethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


